(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine
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Overview
Description
(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine is a chemical compound with the molecular formula C12H16N2 It is characterized by the presence of a cyclopropylmethyl group and a 4-methylpyridin-3-ylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 4-methylpyridine-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated products.
Scientific Research Applications
(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine
- (Cyclopropylmethyl)[(2-methylpyridin-3-yl)methyl]amine
Uniqueness
(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(4-methylpyridin-3-yl)methyl]methanamine |
InChI |
InChI=1S/C11H16N2/c1-9-4-5-12-7-11(9)8-13-6-10-2-3-10/h4-5,7,10,13H,2-3,6,8H2,1H3 |
InChI Key |
NIIIEYYKBSWLPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)CNCC2CC2 |
Origin of Product |
United States |
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